DHMEQracemate
Description
DHMEQ (Dehydroxymethylepoxyquinomicin) racemate is a synthetic compound derived from the natural product epoxyquinomicin C, initially isolated from Streptomyces species. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, and apoptosis . The racemic mixture consists of equimolar amounts of two enantiomers, which exhibit distinct biological activities due to stereochemical differences in their interactions with target proteins.
Synthesis and Characterization DHMEQ racemate is synthesized via a multi-step process involving cycloaddition reactions and chiral resolution. High-performance liquid chromatography (HPLC) is employed to verify enantiomeric purity (typically >98%) and ensure batch consistency . Key structural features include a quinone moiety and an epoxide group, which are essential for its inhibitory activity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard techniques for structural elucidation .
Propriétés
Formule moléculaire |
C26H22N2O10 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1 |
Clé InChI |
CDUUWZNJVZQJBN-JOAPCGQYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .
Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .
Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .
Applications De Recherche Scientifique
Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .
Mécanisme D'action
The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .
Comparaison Avec Des Composés Similaires
Pharmacological Profile
- Mechanism : DHMEQ racemate inhibits NF-κB by binding to the NEMO (NF-κB essential modulator) protein, preventing IκB kinase (IKK) complex activation .
- Efficacy : In vitro studies report IC₅₀ values of 5–10 μM in cancer cell lines (e.g., HeLa, MCF-7) .
- Toxicity : Low systemic toxicity (LD₅₀ > 500 mg/kg in murine models) but may induce hepatotoxicity at high doses .
Comparison with Similar Compounds
The following table compares DHMEQ racemate with other NF-κB inhibitors, focusing on structural, pharmacological, and clinical properties.
| Parameter | DHMEQ Racemate | BAY 11-7082 | Parthenolide | Curcumin |
|---|---|---|---|---|
| Molecular Weight | 342.4 g/mol | 232.3 g/mol | 248.3 g/mol | 368.4 g/mol |
| Mechanism | NEMO binding | IκBα phosphorylation inhibition | IKKβ alkylation | IKKβ suppression |
| IC₅₀ (In Vitro) | 5–10 μM | 1–5 μM | 10–20 μM | 20–50 μM |
| Bioavailability | 30–40% (oral) | 15–20% (oral) | <10% (oral) | <1% (oral) |
| Clinical Stage | Preclinical | Phase II (discontinued) | Phase I (ongoing) | Phase III (limited efficacy) |
| Key Limitations | Chirality-dependent activity | Hepatotoxicity | Poor solubility | Rapid metabolism |
Key Findings :
Potency : BAY 11-7082 exhibits higher potency (IC₅₀ 1–5 μM) but suffers from hepatotoxicity, limiting clinical utility .
Solubility: Parthenolide’s poor aqueous solubility (<10 μg/mL) necessitates nanoparticle formulations for therapeutic use .
Chirality : Unlike DHMEQ racemate, curcumin lacks stereochemical complexity, contributing to its low bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
